molecular formula C12H24N2O2 B2780501 Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 1781017-66-0

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2780501
CAS No.: 1781017-66-0
M. Wt: 228.336
InChI Key: IAQFXXMVIILVAI-UHFFFAOYSA-N
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Description

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Asymmetric Mannich Reaction : A study by Yang, Pan, and List (2009) discusses the synthesis of tert-butyl carbamate derivatives using the asymmetric Mannich reaction, highlighting its importance in creating chiral amino carbonyl compounds, which are crucial intermediates in organic synthesis (Yang, Pan, & List, 2009).

  • Intermediate in Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for a tert-butyl carbamate derivative that serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).

  • Catalyzed Lithiation : Ortiz, Guijarro, and Yus (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating how this reaction can lead to the formation of functionalized carbamates, which are useful in various synthetic applications (Ortiz, Guijarro, & Yus, 1999).

  • Lithiation of Pyridine Derivatives : Smith, El‐Hiti, Alshammari, and Fekri (2013) investigated the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, showing its utility in regioselective functionalization processes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Chemical Properties and Reactions

  • Solvent Effects on Reactivity : Ruck and Jones (1998) studied how solvents affect the reactivity of tert-butylcarbene, demonstrating how solvent interactions can influence the outcomes of reactions involving carbene intermediates (Ruck & Jones, 1998).

  • Derivatization for Herbicide Analysis : Crespo-Corral et al. (2008) developed a method using potassium tert-butoxide for derivatization of carbamate herbicides, improving the detection limits in water samples and showcasing the chemical's utility in analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

Mechanism of Action

Properties

IUPAC Name

tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-8-9-6-7-14-12(9,4)5/h9,14H,6-8H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQFXXMVIILVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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